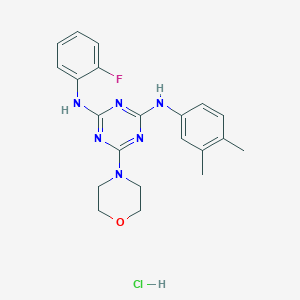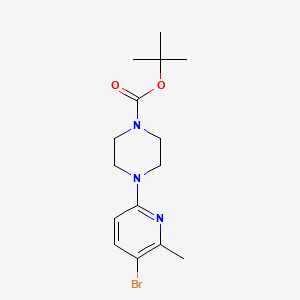![molecular formula C23H20ClNO2 B2693935 (2E)-1-{2-[(4-chlorophenyl)methoxy]phenyl}-3-[(4-methylphenyl)amino]prop-2-en-1-one CAS No. 551931-15-8](/img/structure/B2693935.png)
(2E)-1-{2-[(4-chlorophenyl)methoxy]phenyl}-3-[(4-methylphenyl)amino]prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2E)-1-{2-[(4-chlorophenyl)methoxy]phenyl}-3-[(4-methylphenyl)amino]prop-2-en-1-one is an organic molecule characterized by its complex structure, which includes a chlorophenyl group, a methoxyphenyl group, and a methylphenylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-{2-[(4-chlorophenyl)methoxy]phenyl}-3-[(4-methylphenyl)amino]prop-2-en-1-one typically involves a multi-step process. One common method includes the following steps:
Formation of the Methoxyphenyl Intermediate: The initial step involves the reaction of 4-chlorobenzyl chloride with 2-hydroxybenzaldehyde in the presence of a base to form the methoxyphenyl intermediate.
Formation of the Enone Intermediate: The methoxyphenyl intermediate is then reacted with 4-methylphenylamine in the presence of a suitable catalyst to form the enone intermediate.
Final Coupling Reaction: The enone intermediate undergoes a coupling reaction with 4-chlorobenzaldehyde under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the enone moiety, converting it to the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, the compound is studied for its potential as a pharmacophore. Its structural features make it a candidate for the development of new drugs targeting specific biological pathways.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases, making it a valuable lead compound for drug development.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism of action of (2E)-1-{2-[(4-chlorophenyl)methoxy]phenyl}-3-[(4-methylphenyl)amino]prop-2-en-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2E)-1-{2-[(4-fluorophenyl)methoxy]phenyl}-3-[(4-methylphenyl)amino]prop-2-en-1-one
- (2E)-1-{2-[(4-bromophenyl)methoxy]phenyl}-3-[(4-methylphenyl)amino]prop-2-en-1-one
- (2E)-1-{2-[(4-methylphenyl)methoxy]phenyl}-3-[(4-methylphenyl)amino]prop-2-en-1-one
Uniqueness
The uniqueness of (2E)-1-{2-[(4-chlorophenyl)methoxy]phenyl}-3-[(4-methylphenyl)amino]prop-2-en-1-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group, in particular, may enhance its reactivity and potential as a pharmacophore compared to similar compounds with different substituents.
Propriétés
IUPAC Name |
(E)-1-[2-[(4-chlorophenyl)methoxy]phenyl]-3-(4-methylanilino)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClNO2/c1-17-6-12-20(13-7-17)25-15-14-22(26)21-4-2-3-5-23(21)27-16-18-8-10-19(24)11-9-18/h2-15,25H,16H2,1H3/b15-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKASPXWUJFHTBG-CCEZHUSRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC=CC(=O)C2=CC=CC=C2OCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N/C=C/C(=O)C2=CC=CC=C2OCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(furan-2-ylmethylidene)hydrazin-1-yl]-6-(1H-imidazol-1-yl)pyridazine](/img/structure/B2693855.png)
![4-chloro-3-methoxy-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B2693859.png)
![N-butyl-3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/structure/B2693860.png)

![ethyl 2-(2-((5-((3,5-dimethoxybenzamido)methyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2693863.png)


![4-methyl-N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B2693869.png)
![N-(8-Cyano-1,4-dioxaspiro[4.5]decan-8-yl)-3-cyclobutylpropanamide](/img/structure/B2693870.png)
![3-(4-Fluorophenyl)-5-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2693872.png)
![2-[(2,6-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1-(2-propynyl)-1H-imidazole](/img/structure/B2693874.png)
![N-(3-methoxyphenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2693875.png)
